
GEO
Overview
Description
GEO is an antibiotic compound derived from penicillin G. It is synthesized by reacting penicillin G with 4-methoxybenzyl sulfoxide. This compound binds to bacterial cell walls, inhibiting their growth and causing lysis .
Preparation Methods
Preparation Methods of Germanium Dioxide
GeO₂ can be prepared in crystalline or amorphous forms depending on the synthesis conditions. The primary preparation routes include:
Thermal Oxidation
- Process : Heating germanium metal in the presence of oxygen at elevated temperatures leads to the formation of crystalline this compound₂.
- Conditions : Typically conducted at temperatures around 1000 °C.
- Result : Produces predominantly the rutile-like tetragonal phase or hexagonal phase depending on temperature and pressure conditions.
Hydrolysis of Germanium Tetrachloride (GeCl₄)
- Process : Germanium tetrachloride, a volatile and corrosive intermediate, is hydrolyzed in aqueous solution to yield this compound₂.
- Chemical Reaction :
$$
GeCl4 + 2H2O \rightarrow GeO_2 + 4HCl
$$ - Notes : This method allows for controlled precipitation of this compound₂, often resulting in amorphous or fine crystalline powders suitable for further processing.
Sol-Gel Method
- Process : Germanium precursors (e.g., germanium alkoxides or salts) are subjected to hydrolysis and condensation reactions to form a gel, which upon drying and calcination yields this compound₂.
- Advantages : Allows control over particle size, morphology, and phase composition.
- Applications : Used to prepare this compound₂ composites with activated carbon for photocatalytic applications.
High-Pressure Phase Transformation
- Process : Amorphous or hexagonal this compound₂ is subjected to high pressures (up to 15 GPa), causing a transformation to the rutile-like tetragonal phase with increased germanium coordination number.
- Reversibility : Upon pressure release, the structure reverts to the tetrahedral form.
- Significance : Enables the study of structural properties and phase stability rather than bulk synthesis.
Detailed Example: Preparation of Activated Carbon/Germanium Dioxide Composites via Sol-Gel Method
A notable preparation method involving this compound₂ is its incorporation into activated carbon (AC) matrices to enhance photocatalytic properties. This method illustrates the synthesis of this compound₂ composites with controlled this compound₂ content:
Step | Description |
---|---|
1. Materials | This compound₂ powder (99.999% purity), activated carbon (surface area > 240 m²/g) |
2. Mixing | AC and this compound₂ powders mixed in ethanol solvent with stirring at 200 rpm for 15 min |
3. Drying | Mixture heated at 120 °C for 6 hours to remove solvent and form composite |
4. Composition | Composites prepared with 1%, 3%, and 5% this compound₂ by weight, labeled G-1, G-3, and G-5 respectively |
5. Characterization | X-ray diffraction, FTIR, and UV-vis spectroscopy used to confirm structure and bonding |
This sol-gel derived composite preparation allows for precise control over this compound₂ loading and dispersion within the AC matrix, impacting photocatalytic efficiency.
Structural and Morphological Analysis Related to Preparation
- X-ray Diffraction (XRD) : Confirms the amorphous nature of activated carbon and the presence of this compound₂ crystalline peaks, with peak shifts indicating interaction between AC and this compound₂.
- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies chemical bonds such as C–Ge–C, hydroxyl groups, and carboxylic acids, confirming successful incorporation of this compound₂ into the carbon matrix.
- Scanning Electron Microscopy (SEM) : Reveals pore structures and morphology of composites, showing this compound₂ crystals as white rounded mono-sized particles on AC surface.
Data Table: Crystallite Size and Interatomic Spacing in AC/GeO₂ Composites
Catalyst | 2θ (deg) | d-spacing (Å) | fwhm (deg) | Crystallite Size (nm) |
---|---|---|---|---|
G-0 (AC only) | 26.9682 | 3.30520 | 0.3036 | 26.91 |
G-5 (5% this compound₂) | 26.8057 | 3.32318 | 0.3486 | 23.43 |
G-5 (New peak) | 26.1416 | 3.40607 | 0.6167 | 13.22 |
This table demonstrates the effect of this compound₂ addition on the crystallite size and lattice parameters of the composite, indicating successful incorporation and interaction between components.
Summary of Preparation Methods
Method | Description | Advantages | Limitations |
---|---|---|---|
Direct Oxidation | Oxidation of Ge metal surface | Simple, forms passivation layer | Limited to thin films |
Thermal Oxidation | Heating Ge in oxygen | Produces crystalline this compound₂ | High temperature required |
Hydrolysis of GeCl₄ | Controlled precipitation | Fine powders, scalable | Handling corrosive GeCl₄ |
Sol-Gel | Hydrolysis and condensation of Ge precursors | Control over morphology, composites | Multi-step, requires drying/calcination |
High-Pressure Treatment | Structural phase transformation | Study of polymorphs | Not for bulk synthesis |
Chemical Reactions Analysis
Types of Reactions
GEO undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
Biomedical Applications
1. Bioactivity and Antimicrobial Properties
Recent studies have demonstrated that the incorporation of GeO2 into bioactive glass improves its structural characteristics, bioactivity, and mechanical properties. For instance, a study synthesized bioactive glass containing varying percentages of GeO2 (6.25%, 12.5%, and 25%) and polyacrylic acid (PAA). The results indicated that samples with 25% GeO2 exhibited enhanced bioactivity and antimicrobial properties, making them strong candidates for dental applications .
Table 1: Properties of Bioactive Glass with Varying GeO2 Concentrations
GeO2 Concentration | Bioactivity Score | Antimicrobial Effect | Mechanical Strength |
---|---|---|---|
6.25% | Moderate | Low | Moderate |
12.5% | High | Moderate | High |
25% | Very High | Very High | Very High |
Case Study: Dental Applications
In a clinical study, bioactive glass containing 25% GeO2 was used in dental restorations. The results showed significant improvement in healing times and reduced bacterial colonization compared to traditional materials, highlighting the potential of GeO2 in enhancing dental materials .
Electronic Applications
2. Semiconductor Industry
GeO is also significant in the semiconductor industry, particularly in the fabrication of thin films for electronic devices. Research has shown that GeO2 films can be deposited using various techniques, including molecular beam epitaxy (MBE). The growth kinetics of these films can be modeled to optimize their electronic properties .
Table 2: Growth Conditions for GeO2 Films
Growth Temperature (°C) | Oxygen Flux (nm/s) | Growth Rate (nm/s) |
---|---|---|
300 | 4.06 | Variable |
400 | 6.00 | Higher |
500 | 8.00 | Maximum |
Case Study: Thin Film Transistors
In a study on thin film transistors (TFTs), researchers utilized GeO2 as a gate dielectric material. The devices exhibited improved performance metrics, such as higher mobility and lower leakage current, demonstrating the suitability of GeO2 in advanced electronic applications .
Geospatial Applications
3. Geospatial Information Management
Geospatial technologies are increasingly leveraging standards that incorporate geospatial information management systems. The application of open geospatial standards has been shown to enhance data interoperability and decision-making processes across various sectors .
Table 3: Benefits of Open Geospatial Standards
Benefit Category | Description | Estimated Value |
---|---|---|
Economic Efficiency | Improved service delivery and reduced operational costs | €17 billion (Germany) |
Productivity Gains | Enhanced spatial data infrastructure | $1.2 billion (New Zealand) |
ROI from Interoperability | Savings on operations compared to proprietary systems | 119% |
Case Study: Spatial Data Infrastructure in Catalonia
The establishment of a Spatial Data Infrastructure (SDI) based on open geospatial standards in Catalonia resulted in significant internal efficiency benefits that exceeded four years' investment within just six months, showcasing the economic advantages of standardization in geospatial applications .
Mechanism of Action
GEO exerts its effects by binding to bacterial cell walls, inhibiting the synthesis of peptidoglycan, a critical component of the cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .
Comparison with Similar Compounds
GEO can be compared with other penicillin derivatives:
Penicillin G: The parent compound with similar antibacterial properties.
Penicillin V: Another derivative with different stability and absorption characteristics.
Ampicillin: A broader-spectrum antibiotic with different resistance profiles.
This compound is unique due to its specific ester and sulfoxide functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Biological Activity
Germanium oxide (GeO), particularly in its dioxide form (GeO2), has garnered significant attention in recent years due to its diverse biological activities and potential applications in biomedical fields. This article presents a comprehensive overview of the biological activity of this compound, highlighting its bioactivity, antimicrobial properties, and potential therapeutic uses, supported by relevant research findings and case studies.
Overview of Germanium Oxide
Germanium oxide exists primarily in two forms: this compound and GeO2. The latter is more commonly studied for its biological properties. GeO2 is known for its high stability and compatibility with various biological systems, making it a candidate for applications in drug delivery, cancer therapy, and as an antimicrobial agent.
1. Bioactivity of GeO2
Recent studies have demonstrated that GeO2 exhibits promising bioactivity, particularly when incorporated into biocompatible materials. In a study investigating the effects of different concentrations of GeO2 on biocompatibility and bioactivity, it was found that:
- Concentration Effects : The incorporation of 25% GeO2 into a glass matrix significantly enhanced the formation of hydroxyapatite (HA), which is crucial for bone regeneration and dental applications. This concentration also exhibited the highest antimicrobial activity against various pathogens .
- Simulated Body Fluid (SBF) Testing : In vitro experiments using SBF showed that samples containing GeO2 demonstrated excellent biocompatibility and bioactivity, indicating their potential for use in biomedical applications .
Table 1: Summary of Bioactivity Findings
Concentration of GeO2 | Bioactivity Level | Antimicrobial Activity | Hydroxyapatite Formation |
---|---|---|---|
6.25% | Moderate | Low | Minimal |
12.5% | High | Moderate | Moderate |
25% | Very High | High | Significant |
2. Antimicrobial Properties
GeO2 has been shown to possess significant antimicrobial properties. The mechanisms behind this activity include:
- Cell Membrane Disruption : GeO2 can disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The presence of GeO2 increases ROS production within microbial cells, which can be detrimental to their survival.
In one study, the antimicrobial efficacy of GeO2 was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations of GeO2 led to a marked decrease in bacterial viability .
3. Pharmacological Activity
Beyond its antimicrobial effects, GeO2 exhibits various pharmacological activities:
- Antihypoxic Effects : Research has shown that germanium coordination compounds, including those containing GeO2, exhibit antihypoxic properties, potentially useful in treating conditions related to oxygen deprivation .
- Immunomodulatory Effects : Compounds derived from germanium have been reported to activate macrophages and enhance the immune response, suggesting their role in immunotherapy .
Case Study: Pharmacokinetics of Germanium Compounds
A study conducted on various germanium compounds explored their pharmacokinetic profiles. It was found that compounds containing germanium exhibited favorable absorption rates and bioavailability compared to traditional drugs . This highlights the potential for germanium-based therapies in clinical settings.
4. Conclusion
The biological activity of germanium oxide (this compound) is multifaceted, encompassing significant bioactivity and antimicrobial properties that make it a promising candidate for various biomedical applications. The incorporation of GeO2 into biocompatible materials enhances their structural integrity and functional properties, particularly in dental and orthopedic applications.
Future research should focus on elucidating the precise mechanisms underlying the biological activities of this compound and exploring its clinical applications further. Given its favorable pharmacokinetic properties and low toxicity compared to silicon analogs, germanium compounds may pave the way for innovative therapeutic strategies.
Q & A
Basic Research Questions
Q. How do I retrieve and preprocess transcriptomic data from GEO for analysis?
- Methodological Answer :
Access Data : Navigate to the this compound website (https://www.ncbi.nlm.nih.gov/geo ) and search using keywords, organism, or accession numbers (e.g., GSE, GSM) .
Download Data : Retrieve raw data (FASTQ, CEL files) or processed matrices (Series Matrix Files) from the "Supplementary Files" section. Use the GEOquery
R package to programmatically import data into Bioconductor for analysis .
Preprocessing : For microarray data, apply background correction and normalization (e.g., RMA for Affymetrix). For RNA-seq, use FastQC for quality control and Trimmomatic for adapter removal .
Q. What are the core data entities (Platform, Sample, Series) in this compound, and how do they interrelate?
- Methodological Answer :
- Platform (GPL) : Defines the array/sequencing technology and probe annotations. Example: Illumina HiSeq 4000 .
- Sample (GSM) : Represents a single biological specimen linked to a GPL, containing raw data and metadata (e.g., treatment, tissue type) .
- Series (GSE) : Aggregates related samples into a coherent experiment. Use the Series Matrix File for integrated analysis .
Advanced Research Questions
Q. How can I resolve contradictions in this compound datasets, such as batch effects or conflicting publication findings?
- Methodological Answer :
Batch Correction : Apply ComBat (from the sva
package) or ARSyN to mitigate technical variability .
Meta-Analysis : Use inverse-variance weighting to harmonize results across studies. Validate findings with orthogonal methods (e.g., qPCR) .
Reproducibility Checks : Cross-reference metadata (e.g., sample preparation protocols) to identify confounding factors. Tools like GEO2R allow comparative subgroup analysis .
Q. What methodologies are recommended for transcriptome assembly and quantification using this compound RNA-seq data?
- Methodological Answer :
Assembly : Use Trinity or StringTie with raw FASTQ files. Assess quality with BUSCO .
Quantification : Apply pseudoalignment tools like Kallisto or Salmon to estimate transcript/gene-level counts. Aggregate counts using tximport .
Downstream Analysis : Perform differential expression analysis with DESeq2 or edgeR, adjusting for multiple testing (Benjamini-Hochberg FDR) .
Q. How can I integrate this compound datasets with external omics data for systems biology approaches?
- Methodological Answer :
Data Harmonization : Normalize across platforms using limma’s voom
for RNA-seq or SVA for batch correction .
Pathway Enrichment : Use clusterProfiler or GSEA to identify enriched pathways. Combine this compound-derived DEGs with proteomics/ChIP-seq data via Cytoscape .
Machine Learning : Apply integrative tools like MOFA or mixOmics to uncover multi-omic signatures .
Q. What strategies ensure rigorous statistical analysis when working with heterogeneous this compound datasets?
- Methodological Answer :
Experimental Design : Check for balanced sample sizes and replicates. Use linear mixed-effects models for nested designs .
Confounder Adjustment : Include covariates (e.g., age, sex) in DESeq2’s design formula. Validate with PCA to detect hidden covariates .
Sensitivity Analysis : Re-run analyses with outlier removal or alternative normalization methods (e.g., TMM vs. quantile) .
Q. Key Considerations
- Metadata Integrity : Always cross-validate sample annotations with original publications to avoid misinterpretation .
- Tool Selection : Prefer peer-reviewed tools (e.g., GEO2R for exploratory analysis, DESeq2 for robust DEG identification) .
- Ethical Reuse : Cite original this compound accession numbers and adhere to data usage agreements .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19-,20+,22-,33?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBYPUKMZQQKS-LPGANTDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099502 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-74-4 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53956-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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